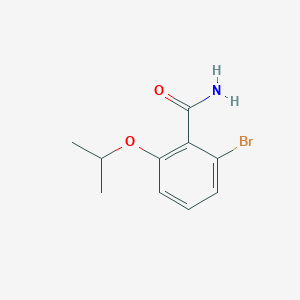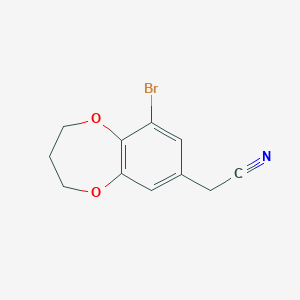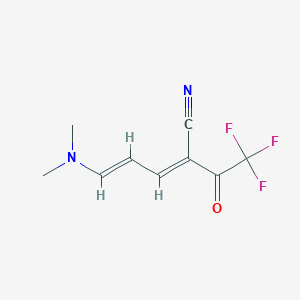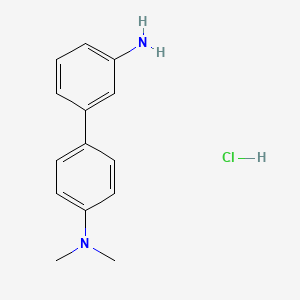
4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride
Descripción general
Descripción
Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of aminophenyl compounds often involves the reaction of a phenyl compound with a nitrogen-containing reagent. For example, aniline, which is a simple aminophenyl compound, can be synthesized by reducing nitrobenzene with iron and hydrochloric acid .Molecular Structure Analysis
The molecular structure of aminophenyl compounds can be analyzed using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
Aminophenyl compounds can undergo various chemical reactions due to the presence of the amino group. For example, they can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of aminophenyl compounds, such as their melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
-
Boronic Acids in Sensing Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Application : The molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory .
- Methods : The spectral studies of 4-(3-aminophenyl)benzonitrile were performed in the infrared range 4000–500 cm −1. Similarly, the Raman Spectrum of AP-PhCN has been calculated in the range 3500–50 cm −1 .
- Results : The molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
- N-(3-Aminophenyl)-Arylsulfonamides Hydrochloride
-
Spectroscopic Characterization of 4-(3-aminophenyl)benzonitrile
- Application : The molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory .
- Methods : The spectral studies of 4-(3-aminophenyl)benzonitrile were performed in the infrared range 4000–500 cm −1. Similarly, the Raman Spectrum of AP-PhCN has been calculated in the range 3500–50 cm −1 .
- Results : The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
-
Inhibition of Peroxidase Activity by N-(3-Aminophenyl)-Arylsulfonamides Hydrochloride
- Application : A new series of N-(3-aminophenyl)-arylsulfonamides hydrochloride compounds were synthesized and their inhibitory effects on the activity of purified peroxidase (POD) enzyme were evaluated .
- Methods : The compounds were synthesized using a simple method and their inhibitory effects on the POD enzyme were evaluated by UV-vis spectrophotometers .
- Results : The half maximal inhibitory concentration (IC50) values were found to be 0.144 mM, 0.2 mM, 0.117 mM and 0.185 mM for compounds 1, 2, 3 and 4 respectively. The inhibition results show that all the compounds (1-4) inhibited POD enzyme activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12;/h3-10H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZJKDKJSGNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
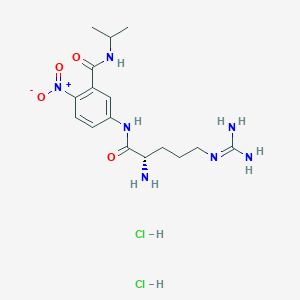

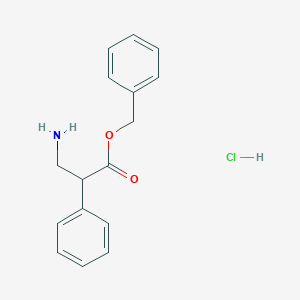
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
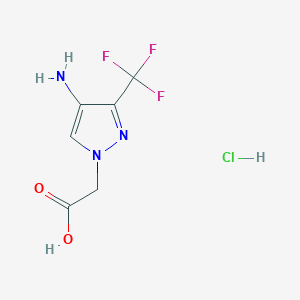


![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
